REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[C:3]=1[F:10].C[Si]([C:15]#[N:16])(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>CC#N>[Cl:1][C:2]1[C:3]([F:10])=[C:4]([CH2:8][C:15]#[N:16])[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)CBr)F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine
|
Type
|
CUSTOM
|
Details
|
dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CC#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |